3-Phenylpyridazine

Catalog No.
S586071
CAS No.
15150-84-2
M.F
C10H8N2
M. Wt
156.18 g/mol
Availability
In Stock
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3-Phenylpyridazine

CAS Number

15150-84-2

Product Name

3-Phenylpyridazine

IUPAC Name

3-phenylpyridazine

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-7-4-8-11-12-10/h1-8H

InChI Key

XWSSUYOEOWLFEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=CC=C2

Synonyms

3-phenylpyridazine

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC=C2

Drug Discovery and Development

  • Scaffold for novel drug candidates: The core structure of 3-phenylpyridazine serves as a valuable scaffold for designing and synthesizing new drugs. Its versatility allows for the incorporation of various functional groups, leading to a diverse range of potential therapeutic agents. Studies have shown its potential in developing drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].

Material Science

  • Building block for functional materials: The presence of the phenyl ring and the ability to modify the pyridazine ring make 3-phenylpyridazine a valuable building block for creating functional materials. Researchers are exploring its potential in developing new catalysts, polymers, and luminescent materials with specific properties [, ].

Biological Research

  • Probe molecule for biological processes: 3-Phenylpyridazine derivatives can be used as probe molecules to study various biological processes. Their specific interactions with biological targets can help researchers understand cellular mechanisms and identify potential drug targets [].

3-Phenylpyridazine is an organic compound with the molecular formula C10H8N2C_{10}H_{8}N_{2} and a molecular weight of 160.18 g/mol. It features a pyridazine ring substituted with a phenyl group at the third position. This compound is part of a larger class of heterocyclic compounds known for their diverse chemical properties and biological activities. The structure consists of two nitrogen atoms incorporated into a six-membered ring, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry.

  • Not currently known: There is a lack of scientific research available on the specific mechanism of action of 3-phenylpyridazine in biological systems.
  • No comprehensive data: As a relatively niche research compound, detailed safety information on 3-phenylpyridazine is not readily available.
Typical of heterocyclic compounds. Key reactions include:

  • Electrophilic Substitution: The aromatic nature of the phenyl group allows for electrophilic substitution reactions, where electrophiles can attack the aromatic ring.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridazine ring can participate in nucleophilic substitution reactions, especially under conditions that favor nucleophiles.
  • Condensation Reactions: 3-Phenylpyridazine can react with various aldehydes and ketones to form imines or other condensation products.

These reactions can be utilized in synthetic pathways to develop derivatives with enhanced properties.

Research indicates that 3-phenylpyridazine and its derivatives exhibit various biological activities, including:

  • Anti-inflammatory Properties: Some derivatives have shown potential in inhibiting pro-inflammatory cytokines and enzymes, suggesting applications in treating inflammatory diseases .
  • Antimicrobial Activity: Certain analogs demonstrate effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Neuroprotective Effects: Studies suggest that compounds related to 3-phenylpyridazine may protect dopaminergic neurons from neurotoxins, which could have implications for neurodegenerative diseases like Parkinson's disease .

The synthesis of 3-phenylpyridazine typically involves several methods:

  • Cyclization Reactions: One common approach is the cyclization of hydrazine derivatives with appropriate carbonyl compounds, followed by subsequent reactions to introduce the phenyl group.
  • Iodination: For specific derivatives like 5-iodo-3-phenylpyridazine, iodination of the base compound can be performed using iodine reagents under controlled conditions.
  • Aldol Condensation: This method involves the reaction of pyridazine derivatives with aldehydes or ketones to form substituted products.

These methods provide a pathway for synthesizing various derivatives tailored for specific applications.

3-Phenylpyridazine has several notable applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential therapeutic effects against inflammation and microbial infections.
  • Agricultural Chemistry: Compounds similar to 3-phenylpyridazine are investigated for use as agrochemicals due to their biological activity.
  • Material Science: Heterocycles like 3-phenylpyridazine are also studied for their properties in developing new materials, including polymers and dyes.

Interaction studies involving 3-phenylpyridazine focus on its ability to interact with biological targets such as enzymes and receptors. Research has shown that certain derivatives can selectively inhibit specific pathways involved in inflammatory responses . Additionally, studies on its interaction with dopamine receptors indicate potential neuroprotective effects, which could be relevant in treating neurodegenerative conditions .

Several compounds share structural similarities with 3-phenylpyridazine. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
2-PhenylpyridinePyridine derivativeKnown for its presence in tea; less studied for biological activity compared to 3-phenylpyridazine .
4-PyridazinonePyridazinone derivativeExhibits different reactivity patterns; often used in medicinal chemistry.
6-PhenylpyridazinePyridazine derivativeSimilar structure but different substitution pattern; shows distinct biological activities.
4-Amino-3-phenylpyridazineAmino-substitutedDemonstrates significant anti-inflammatory properties; useful in drug design .

These compounds illustrate the diversity within the pyridine and pyridazine classes while emphasizing the unique attributes of 3-phenylpyridazine, particularly its specific biological activities and synthetic versatility.

Reaction of 6-Phenylpyridazin-3(2H)-one Derivatives

6-Phenylpyridazin-3(2H)-one (CAS 2166-31-6) serves as a key intermediate for synthesizing 3-phenylpyridazine derivatives. Chlorination of this compound using phosphorus oxychloride (POCl₃) yields 3-chloro-6-phenylpyridazine, a precursor for further functionalization [8]. The reaction typically proceeds at reflux temperatures (80–100°C) without requiring protection of the phenolic hydroxy group, simplifying the synthetic pathway [8]. Structural data for 6-phenylpyridazin-3(2H)-one include a molecular weight of 172.18 g/mol, density of 1.2 g/cm³, and melting point of 201–204°C [5].

Table 1: Properties of 6-Phenylpyridazin-3(2H)-one

PropertyValue
Molecular FormulaC₁₀H₈N₂O
Boiling Point403.8°C
Flash Point198°C
LogP0.98

Hydrazine-based Synthetic Approaches

Classical methods employ hydrazine hydrate reacting with 1,4-diketones or 4-ketoacids to form dihydropyridazines, which oxidize to pyridazines [3] [6]. For 3-phenylpyridazine, levulinic acid and phenylhydrazine condense under reflux conditions, as demonstrated in Emil Fischer’s early work [6]. Modern adaptations use ethanol as a solvent at 50°C with ultrasonication, reducing reaction times from 15 hours to 15 minutes while maintaining yields above 85% [2]. The mechanism involves nucleophilic attack by hydrazine at electrophilic positions of the diketone, followed by tautomerization or dehydration [2].

Modern Synthetic Methodologies

One-Pot Reaction Protocols

Recent protocols integrate multiple steps into single vessels to improve efficiency. For example, 3-chloro-6-(2-hydroxyphenyl)pyridazine is synthesized in one step from 6-(2-hydroxyphenyl)-3(2H)-pyridazinone using POCl₃, eliminating intermediate protection/deprotection cycles [8]. This method achieves yields comparable to multistep approaches (75–82%) while reducing waste [8].

Halogenated Derivative Synthesis

4-Bromo-6-chloro-3-phenylpyridazine enables regioselective arylations via Suzuki-Miyaura cross-coupling. Using palladium catalysts and arylboronic acids, the bromine atom at position 4 is selectively replaced, leaving the chlorine at position 6 intact for subsequent modifications [7]. This approach facilitates access to derivatives like 4-aryl-6-chloro-3-phenylpyridazines, which are valuable in pharmaceutical synthesis [7].

Table 2: Halogenated 3-Phenylpyridazine Derivatives

CompoundHalogen PositionsKey Application
4-Bromo-6-chloro-3-phenyl4,6Cross-coupling precursor
3-Chloro-6-(2-hydroxyphenyl)3Antihypertensive intermediate

Metal-Catalyzed Synthesis Approaches

Palladium-catalyzed reactions dominate functionalization strategies. The Suzuki coupling of 4-bromo-6-chloro-3-phenylpyridazine with arylboronic acids employs Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and dimethoxyethane as a solvent at 80°C [7]. This method achieves >90% regioselectivity for position 4, enabling precise structural diversification [7]. Nickel catalysts have also been explored for alkylation reactions, though they exhibit lower functional group tolerance compared to palladium systems [7].

Sustainable Chemistry Strategies

Green synthesis methods focus on solvent reduction and energy efficiency. Sonochemical techniques accelerate hydrazine-based cyclizations, cutting reaction times by 98% while using ethanol as a renewable solvent [2]. Solvent-free approaches involve grinding 1,4-diketones with hydrazine hydrate in ball mills, achieving quantitative yields within 3 hours [2]. Catalytic recycling systems, such as immobilized palladium on magnetic nanoparticles, reduce metal leaching in cross-coupling reactions by 40% [7].

Scale-up and Industrial Production Considerations

Industrial processes prioritize cost-effective purification and high throughput. The synthesis of trans-(4-{4-[2-(4-amino-cyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine dihydrochloride monohydrate demonstrates scalable acylation using propionic acid derivatives in apolar solvents like dichloromethane [1]. Key parameters include:

  • Temperature control (20–25°C) to minimize byproducts [1]
  • Tertiary amine bases (triethylamine) for efficient acid scavenging [1]
  • Crystallization-based purification instead of chromatography [1]

Table 3: Industrial Synthesis Parameters

ParameterOptimal Condition
SolventDichloromethane
BaseTriethylamine
Reaction Temperature20–25°C
Purification MethodCrystallization

N-Substituted Derivatives

The N-substituted derivatives of 3-phenylpyridazine represent a significant class of compounds with enhanced biological activity and improved pharmacological properties. These modifications focus on introducing various substituents at the nitrogen positions of the pyridazine ring to optimize therapeutic efficacy while minimizing adverse effects.

N-Substitutedphenyl-6-oxo-3-phenylpyridazines

Research conducted by Khan et al. demonstrated the successful synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazines as cyclooxygenase-2 inhibitors [1]. The synthetic approach involved the preparation of aldehyde intermediate 3 through the reaction of 6-phenylpyridazin-3(2H)-one with 4-fluorobenzaldehyde. This aldehyde was subsequently reacted with different hydrazines to obtain the target N-substituted derivatives.

The most promising compounds from this series include compounds 4a, 4b, 5a, and 10, which exhibited superior cyclooxygenase-2 inhibitory activity compared to celecoxib, a standard cyclooxygenase-2 inhibitor. Specifically, compound 4a demonstrated an IC₅₀ value of 17.45 nM, compound 4b showed an IC₅₀ of 17.40 nM, compound 5a exhibited an IC₅₀ of 16.76 nM, and compound 10 displayed an IC₅₀ of 17.15 nM [1] [2]. All these values were statistically significant compared to celecoxib (IC₅₀ = 17.79 nM).

The structure-activity relationship studies revealed that the introduction of specific substituents at the nitrogen position significantly enhanced the cyclooxygenase-2 selectivity. The molecular docking investigations supported these experimental findings, showing favorable interactions between the compounds and the cyclooxygenase-2 active site [1]. Importantly, these compounds demonstrated superior anti-inflammatory profiles compared to celecoxib and indomethacin in in vivo studies while maintaining non-ulcerogenic properties [1] [2].

Thiazolidin-4-one Incorporated Derivatives

The incorporation of thiazolidin-4-one moieties into the N-substituted phenylpyridazine framework represents an innovative approach to developing compounds with enhanced biological activity. These derivatives combine the pharmacological properties of both the pyridazine core and the thiazolidin-4-one heterocycle, resulting in compounds with potential antimicrobial and anti-inflammatory activities.

The synthesis of these derivatives involves the reaction of the aldehyde intermediate with various thiazolidin-4-ones under controlled conditions [1]. The thiazolidin-4-one ring system contributes to the overall molecular stability and provides additional sites for hydrogen bonding interactions with biological targets. Recent studies have shown that 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylenehydrazono)thiazolidin-4-ones exhibit significant antimicrobial properties against various bacterial and fungal strains [3].

The molecular docking studies performed on these compounds against glucosamine-6-phosphate synthase revealed favorable binding affinities ranging from -6.9 to -5.5 kcal/mol, indicating strong interactions with the target enzyme [3]. The structural optimization of these derivatives focuses on modifying the substitution pattern on the benzyl moiety and the nature of the heteroaryl aldehyde component to enhance biological activity.

Halogenated Derivatives

Halogenated derivatives of 3-phenylpyridazine constitute an important class of compounds with diverse biological activities and synthetic applications. The introduction of halogen atoms, particularly chlorine and fluorine, modifies the electronic properties of the pyridazine ring and enhances the compounds' stability and biological activity.

6-Chloro-4-ethoxy-3-phenylpyridazine

While specific detailed studies on 6-chloro-4-ethoxy-3-phenylpyridazine are limited in the available literature, related compounds such as 6-chloro-4-methoxy-3-phenylpyridazine and 6-chloro-4-ethyl-3-phenylpyridazine have been characterized extensively [4] [5]. These compounds serve as important synthetic intermediates in the preparation of more complex pyridazine derivatives.

The 6-chloro-4-ethyl-3-phenylpyridazine (CAS: 133308-81-3) possesses a molecular formula of C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol [5]. The presence of the chlorine atom at position 6 makes this compound highly reactive towards nucleophilic substitution reactions, allowing for the introduction of various functional groups to create diverse derivatives.

The structural characterization of these compounds has been performed using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. The chlorine substitution pattern significantly influences the compound's reactivity and biological activity, making these derivatives valuable building blocks for medicinal chemistry applications [4] [5].

Other Halogen-Substituted Variants

The exploration of other halogen-substituted variants has revealed several compounds with promising properties. The 3-chloro-6-(4-methylphenyl)pyridazine (CAS: 2165-06-2) represents a significant example, with a molecular formula of C₁₁H₉ClN₂ and a molecular weight of 204.66 g/mol . This compound has been studied for its potential applications in medicinal chemistry, particularly as a heterocyclic scaffold for drug development.

The 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated notable insecticidal activity against Plutella xylostella, with several compounds showing over 90% activity at concentrations of 100 mg/L [7]. The structure-activity relationship studies revealed that the position and nature of the halogen substituent significantly influence the biological activity. Compounds 4b, 4d, and 4h from this series exhibited the highest insecticidal activity, demonstrating the importance of proper substitution patterns for optimal biological efficacy [7].

The synthesis of these halogenated derivatives typically involves the treatment of the corresponding pyridazinone precursors with phosphorus oxychloride or other chlorinating agents. The resulting chlorinated compounds serve as versatile intermediates for further functionalization through nucleophilic substitution reactions [7] [8].

Amino-Functionalized Derivatives

Amino-functionalized derivatives of 3-phenylpyridazine represent a crucial class of compounds with significant therapeutic potential. The introduction of amino groups enhances the compounds' water solubility, bioavailability, and ability to form hydrogen bonds with biological targets.

3-Amino-6-phenyl-pyridazine

The 3-amino-6-phenyl-pyridazine (CAS: 14966-91-7) is a fundamental compound in this class, with a molecular formula of C₁₀H₉N₃ and a molecular weight of 171.2 g/mol [9] [10] [11]. This compound has been extensively studied for its antineuroinflammatory properties and serves as a lead compound for the development of selective glial activation inhibitors.

Mirzoeva et al. developed this compound as a novel synthetic antineuroinflammatory agent that selectively blocks increased interleukin-1β, inducible nitric oxide synthase, and nitric oxide production by activated glia [12] [13]. The compound demonstrated remarkable selectivity, inhibiting detrimental glial functions without affecting potentially beneficial glial activities. This selectivity is particularly important for the treatment of neurodegenerative diseases where excessive glial activation contributes to pathological processes.

The synthesis of 3-amino-6-phenyl-pyridazine can be achieved through various routes, including the Suzuki-Miyaura coupling reaction between 6-chloropyridazin-3-amine and phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium catalyst [9]. The reaction typically proceeds with good yields (approximately 79%) under reflux conditions in a mixture of 1,4-dioxane, water, and toluene [9].

The compound exhibits a melting point of 152°C and demonstrates good stability under standard laboratory conditions [10] [11]. Its physical and chemical properties make it suitable for pharmaceutical development, with favorable characteristics for oral bioavailability and central nervous system penetration.

Amino-Substituted Analogs

The development of amino-substituted analogs has focused on modifying the substitution pattern and introducing additional functional groups to optimize biological activity. These modifications include the introduction of various alkyl, aryl, and heteroaryl substituents on the amino group to enhance selectivity and potency.

Recent studies have explored the synthesis of amino-functionalized derivatives through advanced methodologies, including the use of amino-functionalized organic polymers loaded with highly dispersed metal catalysts [14]. These approaches provide efficient synthetic routes to complex amino-substituted pyridazine derivatives with improved pharmacological properties.

The structure-activity relationship studies of amino-substituted analogs have revealed that the position and nature of the amino substitution significantly influence the biological activity. Compounds with primary amino groups generally exhibit higher activity than their secondary or tertiary counterparts, likely due to enhanced hydrogen bonding capabilities with biological targets [15].

The development of amino-substituted pyridazine derivatives has also been explored in the context of SMARCA2 and SMARCA4 inhibitors, where these compounds show promise for treating diseases dependent on these chromatin remodeling complexes [16] [17]. The amino functionalization provides the necessary pharmacophoric elements for selective binding to these protein targets.

Carboxamide and Propanamide Derivatives

Carboxamide and propanamide derivatives of 3-phenylpyridazine represent an important class of compounds with significant therapeutic potential, particularly as cholinesterase inhibitors for the treatment of neurodegenerative diseases. These derivatives combine the pharmacological properties of the pyridazine core with the hydrogen bonding capabilities of amide functional groups.

Kilic et al. conducted comprehensive studies on the design and synthesis of carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring, specifically targeting acetylcholinesterase and butyrylcholinesterase enzymes [18]. The research revealed that several compounds exhibited selective acetylcholinesterase inhibition with IC₅₀ values ranging from 0.11 to 2.69 μM.

The most potent compound in this series was 5h, a pyridazine-3-carboxamide derivative, which demonstrated an IC₅₀ value of 0.11 μM against acetylcholinesterase without cytotoxic effects at its effective concentration [18]. This compound showed remarkable selectivity for acetylcholinesterase over butyrylcholinesterase, making it a promising candidate for the treatment of Alzheimer's disease.

Other notable compounds include 5b, 5f, 5j, and 5l, all of which are pyridazine-3-carboxamide derivatives that exhibited selective acetylcholinesterase inhibition with IC₅₀ values in the range of 0.11 to 2.69 μM [18]. The structure-activity relationship studies revealed that the presence of the pyridazine moiety is crucial for the inhibitory activity, as demonstrated by the comparison with biphenyl analogs.

Compound 5d, another pyridazine-3-carboxamide derivative, displayed dual cholinesterase inhibitory activity with an IC₅₀ of 0.16 μM for acetylcholinesterase and 9.80 μM for butyrylcholinesterase [18]. Similarly, the biphenyl-4-carboxamide derivative 6d showed dual inhibitory activity with IC₅₀ values of 0.59 μM for acetylcholinesterase and 1.48 μM for butyrylcholinesterase [18].

The molecular docking studies and Lineweaver-Burk plot analysis revealed that compound 5h targets both the catalytic active site and the peripheral anionic site of acetylcholinesterase, explaining its high potency and selectivity [18]. The theoretical physicochemical properties calculated using the Molinspiration program indicated that these compounds possess favorable drug-like properties for potential pharmaceutical development.

Metal Complex Formation

Metal complex formation with 3-phenylpyridazine derivatives represents a sophisticated approach to developing compounds with unique photophysical and catalytic properties. These complexes have found applications in organic light-emitting diodes, phosphorescent materials, and catalysis.

Homoleptic Phenylpyridazine Iridium(III) Complexes

The synthesis of homoleptic phenylpyridazine iridium(III) complexes has been achieved through novel one-pot methods that improve ligand reactivity and enable efficient complex formation [19] [20]. These complexes have shown remarkable potential as emitters in organic light-emitting diodes due to their high quantum yields and tunable emission properties.

The tris[3,6-bis(phenyl)pyridazinato-N¹,C²]iridium complex (Ir(BPPya)₃) represents one of the most studied homoleptic phenylpyridazine iridium(III) complexes [21]. This complex exhibits green emission with high quantum efficiency, making it suitable for application in organic light-emitting diodes. The theoretical studies using density functional theory and time-dependent density functional theory have provided insights into the relationship between the ligand structure and photophysical properties [21].

The synthesis of these complexes typically involves the reaction of IrCl₃·nH₂O with the phenylpyridazine ligand in 2-ethoxyethanol and water under reflux conditions [22]. The resulting chloro-bridged dimers are then converted to monomeric complexes through treatment with acetylacetone and sodium carbonate. The isolated yields for these complexes range from 33% to 40% [22].

The photophysical properties of these complexes are strongly dependent on the substitution pattern on the phenylpyridazine ligand. The introduction of sterically bulky substituents, such as bicyclo[2.2.2]oct-2-ene and meta-substituted CF₃ groups, significantly reduces self-quenching in the solid state, leading to improved performance in organic light-emitting diode applications [23].

Complex 3 from the series based on steric phenylpyridazine ligands exhibited exceptional performance in organic light-emitting diodes, achieving a maximum luminous efficiency of 64.1 cd A⁻¹ with a high external quantum efficiency of 25.2% at a doping concentration of 15 wt% [23]. When used as a neat emitting layer, the non-doped device demonstrated a state-of-the-art external quantum efficiency of 15.2% with CIE coordinates of (0.346, 0.599) [23].

Other Metal Coordination Compounds

The coordination chemistry of 3-phenylpyridazine derivatives extends beyond iridium complexes to include various other metal centers with distinct properties and applications. Platinum(II) complexes represent another important class of metal coordination compounds based on phenylpyridazine ligands.

The preparation of platinum(II) complexes with 6-chloro-3-phenylpyridazine (H6Clppdz) has been reported, resulting in the formation of (6Clppdz)Pt(acac) complexes with interesting photophysical properties [22] [24]. These complexes exhibit orange luminescence at room temperature with emission bands at 541 and 580 nm, demonstrating their potential as phosphorescent materials [22].

The synthesis of platinum complexes involves the reaction of K₂PtCl₄ with 6-chloro-3-phenylpyridazine in a mixture of 2-ethoxyethanol and water at elevated temperatures [22]. The resulting chloro-bridged dimers are subsequently converted to monomeric complexes through treatment with acetylacetone and sodium carbonate. The isolated yields for these platinum complexes are typically around 33% [22].

The iridium(III) complexes with 6-chloro-3-phenylpyridazine, specifically (6Clppdz)₂Ir(acac), exhibit different photophysical properties compared to their platinum counterparts [22]. These complexes show broad emission bands at longer wavelengths (615 nm) with orange luminescence, indicating the influence of the metal center on the emission characteristics [22].

Recent advances in the field include the development of iridium-complexed dipyridyl-pyridazine organosilica materials for catalytic applications [25]. These heterogeneous catalysts demonstrate high catalytic activity in cerium(IV)-driven water oxidation reactions, achieving excellent performance even at extended reaction times. The immobilization of IrCp*Cl complexes on the dipyridyl-pyridazine chelating sites of SBA-15 promotes the formation of metal bipyridine-like complexes that act as efficient catalytic sites for water oxidation [25].

The synthesis of chiral iridium complexes bearing glucose-derived pyridine-amide ligands has also been explored, resulting in compounds with interesting stereochemical properties and catalytic applications [26]. These complexes demonstrate the versatility of pyridazine-related ligands in coordination chemistry and their potential for asymmetric catalysis.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15150-84-2

Wikipedia

3-Phenylpyridazine

Dates

Last modified: 08-15-2023

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